molecular formula C8H4N4O B12904233 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- CAS No. 192933-54-3

2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl-

Cat. No.: B12904233
CAS No.: 192933-54-3
M. Wt: 172.14 g/mol
InChI Key: IGVGQLCDVREGGV-UHFFFAOYSA-N
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Description

2,3-Pyrazinedicarbonitrile derivatives are heterocyclic compounds characterized by a pyrazine ring substituted with two cyano groups. The compound 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- (CAS: 192933-53-2) features a formyl (-CHO) group at position 5 and a methyl (-CH₃) group at position 4. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, materials science, and coordination chemistry. The formyl group enhances electrophilicity, enabling nucleophilic additions or condensations, while the methyl group contributes to steric stabilization .

Properties

CAS No.

192933-54-3

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

5-formyl-6-methylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H4N4O/c1-5-8(4-13)12-7(3-10)6(2-9)11-5/h4H,1H3

InChI Key

IGVGQLCDVREGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with formylating agents under controlled conditions. One common method involves the use of formamide as a formylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-formyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

5-formyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electron-withdrawing nature of substituents significantly influences the compound’s reactivity and photophysical behavior. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
5-Formyl-6-methyl- derivative 5-CHO, 6-CH₃ C₈H₄N₄O 188.15 High electrophilicity; formyl enables functionalization
5-Methyl-6-phenyl derivative 5-CH₃, 6-C₆H₅ C₁₃H₈N₄ 220.23 Enhanced π-conjugation; phenyl improves thermal stability
5,6-Dichloro derivative 5-Cl, 6-Cl C₆Cl₂N₄ 198.99 Strong electron-withdrawing effect; used in halogen bonding
5-Amino-6-(methylamino) derivative 5-NH₂, 6-NHCH₃ C₇H₆N₆ 174.16 Electron-donating groups; potential for hydrogen bonding

Key Observations:

  • Electrophilicity: The formyl group in the target compound is more electron-withdrawing than methyl or phenyl groups, enhancing reactivity in nucleophilic aromatic substitution .
  • Luminescence: Substitution with stronger acceptors (e.g., 2,3-pyrazinedicarbonitrile) broadens emission spectra and reduces luminescence quantum yields compared to phthalonitrile-based analogues .

Photophysical and Optoelectronic Properties

Comparison with Phthalonitrile-Based Compounds

Studies on zinc-Schiff base complexes reveal:

  • Bathochromic Shift: 2,3-Pyrazinedicarbonitrile derivatives exhibit red-shifted absorption/emission (~620 nm) compared to phthalonitrile analogues (~550 nm) due to stronger electron-withdrawing effects .
  • Quantum Yields: The formyl-substituted derivative likely shows lower prompt fluorescence (Φ < 10%) and delayed fluorescence (Φ < 5%) compared to methyl or phenyl-substituted derivatives (Φ ~15–20%) .

TADF Performance

  • Decay Times: Pyrazinedicarbonitrile-based complexes (e.g., ZnPZ-Cz) exhibit shorter TADF decay times (144–387 µs) versus phthalonitrile-based complexes (387–1040 µs), attributed to smaller singlet-triplet gaps (ΔEₛₜ) .

Comparison with Other Derivatives

  • 5,6-Dichloro Derivative: Synthesized via chlorination of pyrazinedicarbonitrile precursors using POCl₃ or Cl₂ gas .
  • 5-Amino Derivatives: Prepared via hydrazine treatment of halogenated intermediates, enabling nucleophilic substitution .

Biological Activity

Overview

2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- (CAS No. 192933-54-3) is a heterocyclic organic compound notable for its unique structure, which includes a pyrazine ring with formyl and dicarbonitrile substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

PropertyValue
Molecular Formula C8H4N4O
Molecular Weight 172.14 g/mol
IUPAC Name 5-formyl-6-methylpyrazine-2,3-dicarbonitrile
Melting Point 131-133 °C

Biological Activity

The biological activity of 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- has been explored in several studies, highlighting its antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- has demonstrated antifungal effects. It has been tested against common fungal pathogens, showing efficacy that suggests potential applications in treating fungal infections.

The proposed mechanism of action involves the interaction of the compound's electrophilic sites with nucleophilic residues in microbial proteins. This interaction can lead to the inhibition of essential enzymes and metabolic pathways within the microorganisms.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed a significant inhibition zone compared to control groups, indicating strong antibacterial properties.
  • Antifungal Screening
    • Objective : To test antifungal activity against Candida albicans.
    • Methodology : Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
    • Results : The MIC values indicated effective antifungal activity at low concentrations.

Applications in Medicine

Due to its promising biological activities, there is ongoing research into the medicinal applications of 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl-. It is being investigated as a potential lead compound for developing new antibiotics and antifungal agents.

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